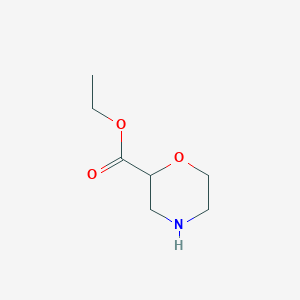

Ethyl morpholine-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl morpholine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-2-10-7(9)6-5-8-3-4-11-6/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWKMUDNOPBYJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70910581 | |

| Record name | Ethyl morpholine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107904-06-3 | |

| Record name | Ethyl morpholine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 107904-06-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Ethyl morpholine-2-carboxylate" synthesis pathways

An In-depth Technical Guide to the Synthesis of Ethyl Morpholine-2-carboxylate

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry, frequently incorporated into complex molecular architectures to modulate physicochemical properties and confer biological activity.[1][2] This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We move beyond simple procedural lists to dissect the underlying chemical principles, the rationale behind methodological choices, and the practical considerations for implementation. This document covers classical cyclization strategies, modern approaches utilizing protective groups for enhanced control, and innovative ring-opening/annulation reactions. Each section is supported by detailed experimental protocols, comparative data, and mechanistic diagrams to ensure scientific integrity and reproducibility.

Introduction: The Morpholine-2-Carboxylate Scaffold

The morpholine moiety is a privileged scaffold in drug discovery, prized for its ability to improve aqueous solubility, reduce pKa, and enhance metabolic stability.[1] When functionalized at the C-2 position with a carboxylate group, as in this compound (Chemical Formula: C₇H₁₃NO₃, CAS: 107904-06-3), it becomes a versatile chiral synthon for constructing a diverse range of pharmacologically active agents, particularly those targeting the central nervous system (CNS).[1][3]

Molecular Properties:

-

IUPAC Name: this compound[3]

-

Molecular Weight: 159.18 g/mol [3]

-

Physical Form: Liquid

-

Key Structural Features: A saturated six-membered heterocycle containing both an ether and a secondary amine functionality, with an ethyl ester at the C-2 position, creating a chiral center.

The strategic importance of this building block necessitates robust and scalable synthetic access. This guide will illuminate the most effective and scientifically validated pathways to achieve this.

Retrosynthetic Analysis and Core Synthetic Strategies

A retrosynthetic analysis of this compound reveals several logical disconnections. The most common strategies involve forming the morpholine ring via intramolecular C-N or C-O bond formation from an acyclic precursor.

Caption: Retrosynthetic analysis of this compound.

The primary synthetic paradigms derived from this analysis are:

-

Classical Cyclization of Amino Alcohol Derivatives: Building the ring from readily available linear precursors.

-

N-Protected Intermediate Strategy: Employing protecting groups (e.g., Boc, Bn) to control reactivity, improve yields, and enable asymmetric synthesis via resolution.

-

Annulation via Strained Ring Opening: Utilizing reactive species like epoxides or oxazetidines to construct the heterocyclic core.

Pathway 1: Synthesis via N-Protected Intermediates and Asymmetric Resolution

This pathway represents a robust and highly adaptable method for producing enantiomerically pure morpholine-2-carboxylates, which are critical for modern pharmaceutical development. The strategy involves the initial synthesis of a racemic, N-protected morpholine ester, followed by an enzyme-catalyzed kinetic resolution.

Rationale and Causality

-

N-Protection: The use of an N-benzyl (Bn) group serves multiple purposes. It prevents unwanted side reactions of the secondary amine (e.g., over-alkylation) and increases the lipophilicity of the intermediates, simplifying purification by standard chromatography. The benzyl group can be reliably removed under hydrogenolysis conditions, which are typically mild and high-yielding.

-

Enzymatic Kinetic Resolution: Achieving high enantiomeric purity is paramount. While asymmetric synthesis from chiral precursors is an option, kinetic resolution of a racemate is a powerful alternative. Enzymes offer exquisite stereoselectivity, operating under mild conditions (neutral pH, room temperature) that prevent racemization and degradation of the substrate. The hydrolysis of one ester enantiomer to its corresponding carboxylic acid dramatically changes its physical properties (solubility, polarity), allowing for a straightforward separation from the unreacted ester enantiomer.

Synthetic Scheme

Caption: Pathway for asymmetric synthesis via enzymatic resolution.

Experimental Protocols

Protocol 1: Synthesis of Racemic n-Butyl 4-benzylmorpholine-2-carboxylate (11)

-

Step A: Condensation and Cyclization:

-

To a solution of N-benzylethanolamine (1.0 eq) in a suitable solvent (e.g., THF), add 2-chloroacrylonitrile (1.05 eq).

-

Cool the mixture to 0 °C and add potassium tert-butoxide (t-BuOK) (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates completion.

-

Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated in vacuo to yield the crude nitrile intermediate (13).

-

-

Step B: Alcoholysis:

-

Dissolve the crude nitrile (13) in n-butanol (n-BuOH).

-

Add concentrated sulfuric acid (H₂SO₄) (2.0 eq) cautiously.

-

Heat the mixture to reflux (approx. 118 °C) for 24-48 hours.

-

Cool the reaction, neutralize with a saturated NaHCO₃ solution, and extract with ethyl acetate.

-

Purify the crude product by silica gel chromatography to afford racemic ester (11).

-

Protocol 2: Enzyme-Catalyzed Kinetic Resolution

-

Setup: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

-

Reaction:

-

Suspend the racemic ester (11) (1.0 eq) in the buffer solution.

-

Add the selected lipase (e.g., Lipase B from Candida antarctica) to the suspension.

-

Stir the mixture vigorously at room temperature (25-30 °C).

-

Monitor the reaction progress by HPLC or by titration of the formed acid. The ideal endpoint is at ~50% conversion.

-

-

Workup and Separation:

-

Once ~50% conversion is reached, acidify the mixture to pH 2-3 with 1M HCl.

-

Extract the mixture with ethyl acetate.

-

Separate the organic and aqueous layers. The organic layer contains the unreacted (R)-ester.

-

Extract the acidified aqueous layer multiple times with ethyl acetate to isolate the (S)-acid.

-

The two enantiomers can now be processed separately.

-

Protocol 3: Conversion to this compound

-

From the Resolved Acid (e.g., (R)-acid 9):

-

Esterification: Dissolve the resolved acid in absolute ethanol. Add a catalytic amount of strong acid (e.g., H₂SO₄ or thionyl chloride) and reflux for 4-6 hours.

-

Deprotection: After esterification, remove the N-benzyl group via catalytic hydrogenolysis (H₂, Pd/C) or the N-Boc group with trifluoroacetic acid (TFA) or HCl in dioxane.

-

Purification: Purify the final product by distillation or chromatography.

-

Data Summary

| Step | Product | Typical Yield | Purity / ee% | Notes |

| Synthesis of (11) | Racemic n-Butyl 4-benzylmorpholine-2-carboxylate | 70-85% (2 steps) | >95% (racemic) | Purification by chromatography is essential. |

| Kinetic Resolution | (S)-Acid and (R)-Ester | ~45% for each | >98% ee | Reaction time is critical to avoid over-hydrolysis. |

| Final Conversion | (R)- or (S)-Ethyl morpholine-2-carboxylate | 65-80% | >98% ee | Deprotection conditions must be chosen carefully. |

Pathway 2: Diastereoselective Synthesis via Oxazetidine Annulation

This modern pathway offers a concise and diastereoselective route to substituted morpholines, leveraging the reactivity of a strained heterocycle. The core of this strategy is the base-catalyzed reaction between a 2-tosyl-1,2-oxazetidine and an α-formyl carboxylate.[1]

Rationale and Causality

-

Umpolung Reactivity: The 2-tosyl-1,2-oxazetidine acts as an "umpoled" synthon. The electron-withdrawing N-tosyl group polarizes the N-O bond, making the oxygen atom electrophilic and susceptible to nucleophilic attack. This is a non-intuitive reactivity pattern that enables novel bond formations.[1]

-

Cascade Reaction: The reaction proceeds as a cascade. The enolate of the α-formyl carboxylate attacks the electrophilic oxygen, cleaving the N-O bond. The resulting intermediate then undergoes an intramolecular Mannich-type reaction (cyclization) to form the morpholine hemiaminal ring system in a single operation.[1]

-

Diastereoselectivity: The stereochemical outcome is controlled by thermodynamic factors during the cyclization step, aiming to minimize steric strain (pseudo A¹,³ strain) between the substituents on the newly formed ring.[1]

Synthetic Scheme

Caption: Synthesis via 2-tosyl-1,2-oxazetidine ring opening.

Experimental Protocol

Protocol 4: Synthesis of N-Tosyl-Ethyl Morpholine-2-carboxylate [1]

-

Reaction Setup: To a flask containing 2-tosyl-1,2-oxazetidine (1) (1.0 eq) and ethyl 2-formylacetate (2) (1.0 eq), add anhydrous 1,4-dioxane as the solvent.

-

Base Addition: Add potassium carbonate (K₂CO₃) (1.2 eq) to the mixture.

-

Reaction: Stir the suspension at room temperature overnight (12-18 hours).

-

Workup: Filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure to obtain the crude morpholine hemiaminal.

-

Reduction: Dissolve the crude hemiaminal in a suitable solvent like methanol or ethanol. Cool to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise. Stir until the reaction is complete (monitored by TLC).

-

Purification: Quench the reaction, remove the solvent, and perform an aqueous workup. Purify the resulting N-Tosyl-Ethyl Morpholine-2-carboxylate by column chromatography.

-

Detosylation: The N-tosyl group can be removed under various conditions, such as with sodium amalgam or HBr/phenol, to yield the final product.

Conclusion

The synthesis of this compound can be approached through several effective strategies, each with distinct advantages.

-

The N-Protected Intermediate Pathway coupled with enzymatic resolution stands out as the most field-proven method for producing high-purity enantiomers, making it ideal for pharmaceutical applications where stereochemistry is critical. Its multi-step nature is a trade-off for exceptional control and purity.

-

The Oxazetidine Annulation Pathway offers an elegant and concise route with inherent diastereoselectivity.[1] This method is particularly powerful for rapidly generating molecular diversity and accessing substituted morpholines that may be challenging to synthesize via classical routes.

The choice of pathway will ultimately depend on the specific requirements of the research or development program, including scale, cost, and the need for stereochemical purity. Future advancements will likely focus on developing catalytic asymmetric versions of these cyclization reactions to further streamline the synthesis of these invaluable heterocyclic building blocks.

References

"Ethyl morpholine-2-carboxylate" chemical properties and structure

An In-Depth Technical Guide to Ethyl Morpholine-2-Carboxylate: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound featuring a morpholine ring substituted at the 2-position with an ethyl ester group. The morpholine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its favorable physicochemical properties that often impart improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile to drug candidates.[1][2] Its unique structure, combining both an ether and a secondary amine functionality, allows for versatile chemical modifications and interactions with biological targets.[3]

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides a detailed exploration of the molecular structure, physicochemical properties, synthesis, reactivity, and applications of this compound, grounding technical data with practical, field-proven insights.

Molecular Structure and Identification

The unambiguous identification of this compound is critical for its application in synthesis and research. Its structure consists of a saturated six-membered morpholine ring with the ethyl carboxylate group attached to the carbon atom adjacent to the oxygen atom.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 107904-06-3 | [4] |

| Molecular Formula | C₇H₁₃NO₃ | [4] |

| SMILES | CCOC(=O)C1CNCCO1 | [4] |

| InChI | InChI=1S/C7H13NO3/c1-2-10-7(9)6-5-8-3-4-11-6/h6,8H,2-5H2,1H3 | [4] |

| InChIKey | PTWKMUDNOPBYJO-UHFFFAOYSA-N | [4] |

Physicochemical Properties

The utility of this compound as a synthetic intermediate is largely defined by its physical and chemical properties. It is a liquid at room temperature and possesses a boiling point suitable for purification by vacuum distillation.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 159.18 g/mol | [4] |

| Physical State | Liquid | |

| Boiling Point | 103 - 105 °C @ 1.0 mmHg | |

| XLogP3 | -0.3 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 2 | [4] |

Synthesis and Purification

The synthesis of substituted morpholines is a well-established field, often relying on the cyclization of appropriate precursors. A modern and effective strategy for constructing the 2-substituted morpholine core involves the base-catalyzed reaction of a suitable nitrogen-containing precursor with a bifunctional electrophile.

One such advanced method involves the diastereoselective synthesis from a tosyl-oxazetidine and an α-formyl carboxylate, which yields a morpholine hemiaminal that can be further elaborated.[5] This approach offers high control over stereochemistry, which is crucial in drug development.

Representative Synthetic Protocol

The following protocol is a representative example based on established methodologies for the synthesis of the morpholine-2-carboxylate scaffold.[5]

Step 1: Reagent Preparation

-

Dissolve the starting materials, 2-tosyl-1,2-oxazetidine and ethyl 2-formylpropanoate, in an appropriate aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

Step 2: Base-Catalyzed Cyclization

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a mild inorganic base, such as potassium carbonate (K₂CO₃), portion-wise to the stirred solution.

-

Causality Insight: A mild base is chosen to deprotonate the α-formyl carboxylate, forming a nucleophilic enolate, without promoting unwanted side reactions. The tosyl group on the oxazetidine acts as both a protecting group and an activating group for the ring-opening.

-

Step 3: Reaction Monitoring

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

Step 4: Work-up and Extraction

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

Step 5: Purification

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the intermediate N-tosyl morpholine derivative.

Step 6: Deprotection (if necessary)

-

The final N-H morpholine is typically obtained by removing the tosyl protecting group under reducing conditions (e.g., using magnesium in methanol or other standard deprotection methods).

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of the morpholine-2-carboxylate core.

Chemical Reactivity and Derivatization

This compound possesses two primary reactive sites: the secondary amine (N-H) and the ethyl ester. This dual functionality makes it a highly versatile building block for creating a library of derivatives.

-

Secondary Amine: The nitrogen atom is nucleophilic and can undergo a variety of transformations, including N-alkylation, N-acylation, N-arylation (e.g., Buchwald-Hartwig amination), and reductive amination. The presence of the ring oxygen atom slightly reduces the basicity and nucleophilicity of the amine compared to piperidine, a factor that can be exploited for selective reactions.

-

Ethyl Ester: The ester group is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄), or converted to amides by reacting with primary or secondary amines.

Potential Derivatization Pathways dot digraph "Derivatization_Pathways" { graph [rankdir="LR"]; node [shape=box, style="rounded,filled", fontname="Arial", color="#5F6368", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

// Central Molecule start [label="Ethyl\nMorpholine-2-carboxylate", shape=ellipse, color="#4285F4", fillcolor="#FFFFFF"];

// Products acid [label="Morpholine-2-carboxylic Acid"]; alcohol [label="Morpholin-2-ylmethanol"]; amide [label="Morpholine-2-carboxamide"]; n_alkyl [label="N-Alkyl Derivative"]; n_acyl [label="N-Acyl Derivative"];

// Edges with reaction conditions start -> acid [label="Hydrolysis\n(H⁺ or OH⁻)"]; start -> alcohol [label="Reduction\n(e.g., LiAlH₄)"]; start -> amide [label="Aminolysis\n(R₂NH)"]; start -> n_alkyl [label="Alkylation\n(R-X, Base)"]; start -> n_acyl [label="Acylation\n(RCOCl, Base)"]; }

References

- 1. Ethyl (2S)-Morpholine-2-carboxylate [benchchem.com]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C7H13NO3 | CID 15651197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of a Privileged Scaffold

An In-depth Technical Guide to Ethyl (2S)-morpholine-2-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Ethyl (2S)-morpholine-2-carboxylate CAS Number: 135782-25-1

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the designation of "privileged scaffolds." The morpholine ring is a paramount example of such a structure, particularly in the challenging field of Central Nervous System (CNS) drug discovery.[1][2] Its value stems from a unique combination of physicochemical properties: a well-balanced hydrophilic-lipophilic profile, a flexible chair-like conformation, and a weakly basic nitrogen atom that confers a pKa value near physiological pH.[3][4] These attributes collectively enhance aqueous solubility, improve permeability across the blood-brain barrier (BBB), and provide opportunities for crucial hydrogen bond interactions with biological targets, all while often conferring metabolic stability.[1][5]

This guide focuses on a key chiral building block derived from this scaffold: Ethyl (2S)-morpholine-2-carboxylate (CAS 135782-25-1). As an enantiomerically pure synthon, it provides a versatile handle for introducing the stereochemically defined (S)-configured morpholine motif into complex molecules.[2] Its ethyl ester functionality is readily amenable to further chemical transformations, making it an invaluable starting point for the synthesis of novel receptor modulators and enzyme inhibitors aimed at treating neurodegenerative diseases, mood disorders, and pain.[2] This document serves as a technical resource, consolidating critical data on its properties, synthesis, applications, and handling.

Core Physicochemical & Structural Data

A precise understanding of a building block's properties is fundamental to its effective use in synthesis and development. The key data for Ethyl (2S)-morpholine-2-carboxylate are summarized below. It is important to note that while the CAS number 135782-25-1 specifically refers to the (S)-enantiomer, the CAS number 107904-06-3 is also frequently associated with this chemical name, often referring to the racemic mixture.[6][7]

| Property | Value | Source(s) |

| CAS Number | 135782-25-1 | [2][8][9] |

| Synonyms | Ethyl 2-morpholinecarboxylate, (S)-Ethyl morpholine-2-carboxylate | [2][8] |

| Molecular Formula | C₇H₁₃NO₃ | [6][9] |

| Molecular Weight | 159.18 g/mol | [6][9] |

| Physical Form | Liquid | [8] |

| Boiling Point | 103 - 105 °C @ 1.0 mmHg | [7] |

| Purity (Typical) | ≥96% | [8] |

| InChI Key | PTWKMUDNOPBYJO-LURJTMIESA-N ((S)-enantiomer) | [2] |

| XLogP3 (Computed) | -0.3 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

The Morpholine Scaffold in CNS Drug Design

The utility of Ethyl (2S)-morpholine-2-carboxylate is best understood by appreciating the strategic roles of the morpholine ring in drug design. In CNS-active compounds, the morpholine moiety is not merely a passive linker but an active contributor to the molecule's overall performance.[1][10]

Its functions can be categorized into three primary areas:

-

Potency Enhancement: The ring's oxygen atom can act as a hydrogen bond acceptor, forming critical interactions with amino acid residues in a target protein's active site.[3][4]

-

Pharmacokinetic Modulation (PK/PD): The scaffold's balanced polarity is key to navigating the strict physicochemical space required for BBB penetration.[1][5] It can improve solubility without excessively increasing lipophilicity, a delicate balance essential for CNS drugs.

-

Structural Scaffolding: The defined, yet flexible, conformation of the morpholine ring allows it to orient other pharmacophoric groups into the precise three-dimensional arrangement required for optimal target engagement.[3]

Caption: Role of the morpholine scaffold in CNS drug development.

Synthesis and Manufacturing

While numerous methods exist for the synthesis of substituted morpholines, a practical and scalable route to enantiomerically pure Ethyl (2S)-morpholine-2-carboxylate often starts from a readily available chiral precursor.[11][12][13] A robust strategy involves the synthesis of (S)-N-Boc-morpholine-2-carboxylic acid, which is then esterified.[14] This approach leverages the Boc (tert-butyloxycarbonyl) group for nitrogen protection during the cyclization and subsequent steps, preventing undesired side reactions and allowing for clean, high-yield transformations.

Caption: Proposed synthetic workflow for Ethyl (2S)-morpholine-2-carboxylate.

Detailed Experimental Protocol (Proposed)

This protocol is a representative, two-part synthesis based on established chemical transformations for analogous compounds.[14]

Part A: Synthesis of (S)-N-Boc-morpholine-2-carboxylic Acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, combine (S)-N-Boc-2-hydroxymethylmorpholine (1.0 eq) and a suitable solvent such as dichloromethane (DCM).

-

Catalyst Addition: Add TEMPO (catalytic amount, ~0.01 eq) and potassium bromide (KBr, ~0.1 eq) to the solution.

-

Oxidation: Cool the mixture to 0°C in an ice bath. Slowly add an aqueous solution of sodium hypochlorite (bleach, ~1.5 eq) containing sodium bicarbonate (NaHCO₃, ~1.5 eq) dropwise, maintaining the internal temperature below 5°C.

-

Causality: The TEMPO/bleach system is a mild and efficient method for the selective oxidation of primary alcohols to carboxylic acids without epimerization of the adjacent chiral center. Sodium bicarbonate maintains a basic pH to prevent side reactions.

-

-

Quenching and Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃).

-

Extraction: Separate the layers. Acidify the aqueous layer to pH ~2-3 with a cold solution of 1M HCl. Extract the product into ethyl acetate (3x).

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be purified by crystallization or used directly in the next step.

Part B: Esterification to Ethyl (2S)-morpholine-2-carboxylate

-

Reaction Setup: Dissolve the crude (S)-N-Boc-morpholine-2-carboxylic acid (1.0 eq) in an excess of absolute ethanol, which acts as both solvent and reagent.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

-

Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Causality: This is a classic Fischer esterification. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

-

-

Work-up: Cool the reaction mixture and neutralize the acid catalyst with a mild base like saturated sodium bicarbonate solution.

-

Deprotection & Isolation: The Boc group is acid-labile and may be removed during this step or require a dedicated deprotection step using trifluoroacetic acid (TFA) or HCl in dioxane. After deprotection and neutralization, extract the final product into an organic solvent like DCM.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure Ethyl (2S)-morpholine-2-carboxylate.

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of the final product is a critical, self-validating step.

Protocol for Quality Control

-

Structural Confirmation (NMR & MS):

-

¹H NMR: Acquire a spectrum in CDCl₃. Expect to see characteristic signals for the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm), diastereotopic protons of the morpholine ring, and a broad singlet for the N-H proton.

-

¹³C NMR: Confirm the presence of the expected number of carbon signals, including the ester carbonyl (~170 ppm), the carbons of the morpholine ring, and the ethyl group carbons.

-

Mass Spectrometry (MS): Use ESI-MS to confirm the molecular weight. The [M+H]⁺ ion should be observed at m/z 160.09.

-

-

Purity Assessment (GC/HPLC):

-

Gas Chromatography (GC): Use a GC equipped with a Flame Ionization Detector (FID) to assess purity. Develop a temperature gradient method to ensure separation from any residual solvents or starting materials.

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, especially with a UV detector if the compound has a suitable chromophore or if derivatized.

-

-

Chiral Purity (Chiral HPLC):

-

Causality: This is the most crucial test to ensure the product is the desired (S)-enantiomer and not a racemic mixture.

-

Method: Employ a chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

-

Mobile Phase: Use a mixture of hexane and isopropanol, often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape.

-

Analysis: Inject the sample and compare the retention time to a known standard of the (S)-enantiomer or a racemic standard. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers.

-

Safety, Handling, and Storage

Ethyl morpholine-2-carboxylate requires careful handling due to its potential hazards. The parent morpholine scaffold is known to be corrosive and flammable.[15][16][17][18]

-

GHS Classification:

-

Pictograms: GHS07 (Exclamation Mark)[8]

-

Signal Word: Warning[8]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8] Some suppliers also list H314 (Causes severe skin burns and eye damage), indicating the potential for more severe corrosive effects.[6][7]

-

-

Handling Precautions:

-

Work in a well-ventilated area or a chemical fume hood.[15]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, a lab coat, and chemically resistant gloves (e.g., nitrile).[15]

-

Avoid breathing vapors or mist.[7]

-

Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[7]

-

-

Storage:

-

Incompatible Materials:

-

Strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.[7]

-

Conclusion

Ethyl (2S)-morpholine-2-carboxylate is more than a simple heterocyclic compound; it is a strategically designed chiral building block that empowers medicinal chemists to systematically enhance the drug-like properties of new molecular entities. Its defined stereochemistry and versatile chemical functionality provide a reliable entry point for incorporating the privileged morpholine scaffold, particularly for CNS-targeted therapeutics where BBB permeability and metabolic stability are paramount. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for leveraging its full potential in the research and development pipeline.

References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethyl (2S)-Morpholine-2-carboxylate [benchchem.com]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C7H13NO3 | CID 15651197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. This compound | 135782-25-1 [sigmaaldrich.com]

- 9. scbt.com [scbt.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Morpholine synthesis [organic-chemistry.org]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. redox.com [redox.com]

- 16. pentachemicals.eu [pentachemicals.eu]

- 17. fishersci.com [fishersci.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to Ethyl Morpholine-2-carboxylate as a Chiral Building Block

Prepared by: Gemini, Senior Application Scientist

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties such as solubility and blood-brain barrier permeability.[1][2][3] Ethyl (S)-morpholine-2-carboxylate and its (R)-enantiomer are highly valuable chiral building blocks that provide a strategic entry point for introducing this C2-substituted heterocyclic motif. This guide provides an in-depth analysis of ethyl morpholine-2-carboxylate, covering its synthesis, chiral resolution, and strategic application in the development of complex, biologically active molecules. We will explore the causality behind synthetic choices and provide detailed, field-proven protocols for its preparation and derivatization, aimed at researchers and professionals in drug development.

Introduction: The Strategic Value of the C2-Substituted Morpholine Scaffold

Morpholine and its derivatives are among the most prevalent heterocycles in medicinal chemistry.[4] Their unique structure, featuring a weakly basic nitrogen and a hydrogen-bond-accepting oxygen, allows for a fine-tuning of pharmacokinetic (PK) and pharmacodynamic (PD) properties.[2][3] Specifically, the introduction of a chiral center at the C2 position offers a three-dimensional vector for probing the active sites of biological targets, making enantiomerically pure 2-substituted morpholines highly sought-after intermediates.[5]

This compound, as a stable, versatile precursor, serves this role exceptionally well. The ethyl ester provides a robust handle for a variety of chemical transformations, including hydrolysis, amidation, or reduction, while the secondary amine is readily available for substitution, allowing for the rapid generation of diverse chemical libraries. This guide focuses on the practical synthesis of enantiopure this compound and its subsequent use as a cornerstone for building complex molecular architectures.

Physicochemical Properties and Stereochemistry

Understanding the fundamental properties of this compound is crucial for its effective use. The presence of a stereocenter at the C2 position dictates that the molecule exists as a pair of enantiomers, (R) and (S), which often exhibit profoundly different biological activities.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₃ | [6][7] |

| Molecular Weight | 159.18 g/mol | [6][7] |

| CAS Number | 107904-06-3 (Racemic) | [6] |

| 135782-25-1 (Isomer Unspecified/S-form) | [1][8] | |

| Appearance | Liquid | [8][9] |

| Boiling Point | 103-105 °C @ 1.0 mmHg | [9] |

| Storage | 2-8 °C, Inert Atmosphere | [8] |

The two enantiomers, (R)- and (S)-ethyl morpholine-2-carboxylate, possess identical physical properties except for their interaction with plane-polarized light. The precise stereochemical configuration is paramount for its role in asymmetric synthesis.

Caption: Structures of (S)- and (R)-Ethyl Morpholine-2-carboxylate.

Synthesis and Access to Enantiopure Material

The practical utility of a chiral building block is defined by the accessibility of its enantiomerically pure forms. Several strategies exist, ranging from classical resolution of a racemate to modern asymmetric synthesis.

Racemic Synthesis

A common and efficient route to racemic this compound involves the cyclization of an N-substituted diethanolamine derivative. A robust method starts from commercially available reagents and proceeds through a morpholinone intermediate, which is subsequently reduced. While various synthetic routes to the morpholine core exist, such as those starting from 1,2-amino alcohols or via ring-opening of epoxides, the following represents a reliable, scalable approach.[10][11]

Chiral Resolution: The Power of Biocatalysis

Kinetic resolution using enzymes is a powerful, green, and often highly efficient method for separating enantiomers.[12] Lipases are particularly effective for resolving chiral esters through enantioselective hydrolysis.[12][13]

In this process, racemic this compound is treated with a lipase in a buffered aqueous medium. The enzyme selectively hydrolyzes one enantiomer (e.g., the R-ester) to its corresponding carboxylic acid, leaving the other enantiomer (the S-ester) largely unreacted.

Causality Behind the Method:

-

Enzyme Choice: Lipases, such as those from Candida rugosa or Burkholderia sp., are chosen for their known promiscuity and high enantioselectivity towards a wide range of esters.[13]

-

Solvent System: A biphasic system (e.g., phosphate buffer/toluene) is often used. This maintains the enzyme's activity in the aqueous phase while solubilizing the organic substrate and product, facilitating separation.[12][13]

-

Monitoring: The reaction is monitored by chiral HPLC until ~50% conversion is reached. Pushing the reaction beyond this point diminishes the enantiomeric excess (e.e.) of the remaining ester.

Caption: Workflow for Enzymatic Kinetic Resolution.

Asymmetric Synthesis

Directly synthesizing the desired enantiomer is often the most elegant and atom-economical approach. Catalytic asymmetric hydrogenation of a dehydromorpholine precursor is a state-of-the-art method for achieving this.[14][15][16] This strategy involves creating an unsaturated morpholine ring and then using a chiral catalyst (e.g., a Rhodium complex with a chiral bisphosphine ligand) to stereoselectively add hydrogen across the double bond, setting the C2 stereocenter with high enantioselectivity (up to 99% e.e.).[14][15][16]

Causality Behind the Method:

-

Catalyst System: The choice of the chiral ligand (e.g., SKP) is critical. Its geometry coordinates to the metal center (Rh) and directs the substrate to bind in a specific orientation, forcing the hydrogen to add to one face of the double bond preferentially.[14][16]

-

Pressure and Temperature: These parameters are optimized to ensure full conversion while minimizing background, non-catalyzed reactions or catalyst degradation.

Applications in Medicinal Chemistry & Synthesis

The true value of this compound lies in its versatility. Both the secondary amine (NH) and the ethyl ester (-COOEt) groups are handles for diversification.

Caption: Key Derivatization Pathways for this compound.

Case Study: Building Blocks for CNS-Active Agents The morpholine moiety is particularly valued in CNS drug discovery.[2][3] Its ability to improve solubility and modulate lipophilicity helps molecules cross the blood-brain barrier. For example, in the development of selective mTOR kinase inhibitors for CNS tumors, substituted morpholines are introduced to enhance brain penetrance and optimize interactions within the kinase binding pocket.[2][3] Starting with (S)-ethyl morpholine-2-carboxylate, one could perform an N-arylation followed by reduction of the ester to the primary alcohol. This alcohol can then be further elaborated to construct complex side chains designed to target the specific enzyme.

Experimental Protocols

The following protocols are provided as validated starting points. Researchers should always perform their own risk assessment and optimization.

Protocol 1: Enzymatic Kinetic Resolution of (±)-Ethyl Morpholine-2-carboxylate

This protocol is based on established methodologies for lipase-catalyzed ester hydrolysis.[13]

-

Setup: To a round-bottom flask, add racemic this compound (1.0 eq, e.g., 5.0 g).

-

Solvent System: Add 0.05 M phosphate buffer (pH 7.5, 12 mL/g of ester) and toluene (1.5 mL/g of ester).

-

Enzyme Addition: Add lipoprotein lipase from Burkholderia sp. (10-20% w/w relative to the ester).

-

Reaction: Stir the heterogeneous mixture vigorously at 25 °C.

-

Monitoring: At regular intervals (e.g., every 2 hours), withdraw a small aliquot of the organic layer. Analyze by chiral HPLC to determine the conversion and the enantiomeric excess (e.e.) of the remaining ester.

-

Quench & Workup: When conversion reaches 45-50%, stop the reaction by filtering the mixture through a pad of celite to remove the enzyme.

-

Extraction: Transfer the filtrate to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (3x volume of toluene used).

-

Isolation (Ester): Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is the enantioenriched (S)-ester, which can be purified by column chromatography.

-

Isolation (Acid): Acidify the aqueous layer to pH 3-4 with 1 M HCl. Extract with dichloromethane (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the enantioenriched (R)-acid.

Protocol 2: N-Benzylation of (S)-Ethyl Morpholine-2-carboxylate

-

Setup: Dissolve (S)-ethyl morpholine-2-carboxylate (1.0 eq) in a suitable solvent like acetonitrile or DMF.

-

Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) or diisopropylethylamine (DIPEA, 1.2 eq).

-

Alkylating Agent: Add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature overnight or until TLC/LC-MS analysis shows complete consumption of the starting material.

-

Workup: Filter off the solid base (if used). Dilute the filtrate with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography to yield the N-benzyl protected product.

Conclusion

This compound is a high-value, versatile chiral building block with significant applications in modern drug discovery. Its importance is underscored by the prevalence of the morpholine scaffold in biologically active compounds, particularly those targeting the central nervous system. Access to enantiomerically pure forms through robust methods like enzymatic resolution or asymmetric hydrogenation is key to its utility. By understanding the reactivity of its dual functional handles—the secondary amine and the ester—medicinal chemists can strategically incorporate this scaffold to optimize the properties and efficacy of next-generation therapeutics.

References

- 1. Ethyl (2S)-Morpholine-2-carboxylate [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C7H13NO3 | CID 15651197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. This compound | 135782-25-1 [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. Recent progress in the synthesis of morpholines | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic deployment of Ethyl Morpholine-2-carboxylate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Morpholine Scaffold as a Privileged Structure in Drug Discovery

The morpholine ring is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs.[1][2] Its inherent physicochemical properties, including improved aqueous solubility, metabolic stability, and the ability to modulate lipophilicity, make it an invaluable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] The morpholine nitrogen can act as a hydrogen bond acceptor or a basic center, while the ether oxygen can also participate in hydrogen bonding, allowing for versatile interactions with biological targets.[2] This guide focuses on a particularly valuable, yet underexplored, building block: ethyl morpholine-2-carboxylate . We will delve into its synthetic utility, potential for diversification, and strategic applications in the design and development of novel therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the foundational properties of a scaffold is critical for its effective implementation in a drug discovery program.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₃ | [4] |

| Molecular Weight | 159.18 g/mol | [4] |

| Appearance | Liquid | [5] |

| Boiling Point | 103-105 °C @ 1.0 mmHg | [6] |

| Storage | 2-8°C, inert atmosphere | [5] |

Table 1: Key Physicochemical Properties of this compound

The Synthetic Versatility of this compound: A Gateway to Novel Chemical Space

This compound serves as a versatile springboard for the synthesis of a diverse array of more complex molecules. The presence of a secondary amine, an ester, and a chiral center at the 2-position provides multiple handles for chemical modification.

N-Functionalization: Exploring the Secondary Amine

The secondary amine of the morpholine ring is a key site for derivatization, most commonly through N-arylation or N-alkylation reactions. These modifications allow for the introduction of various substituents to probe structure-activity relationships (SAR) and modulate physicochemical properties. A general scheme for N-arylation is presented below.

Caption: General workflow for N-arylation of this compound.[7]

Amide Bond Formation: Leveraging the Carboxylate Moiety

The ethyl ester at the 2-position is a versatile handle for generating a library of amide derivatives. Hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling with a diverse range of amines, is a standard and powerful strategy in medicinal chemistry.[1][8]

Step 1: Hydrolysis of this compound

-

Dissolve this compound (1 equivalent) in a suitable solvent such as a mixture of methanol and water.

-

Add a base, for example, lithium hydroxide (1.5 equivalents), to the solution.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, neutralize the reaction mixture with an acid (e.g., 1N HCl) to a pH of approximately 6-7.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield morpholine-2-carboxylic acid.

Step 2: Amide Coupling

-

To a solution of morpholine-2-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like 1-hydroxybenzotriazole (HOBt) (0.1 equivalents).[8][9]

-

Add the desired amine (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract with an organic solvent.

-

Wash the organic layer sequentially with a mild acid, a mild base, and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the desired amide derivative.

References

- 1. hepatochem.com [hepatochem.com]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]

- 4. EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives - Google Patents [patents.google.com]

- 5. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 6. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

"Ethyl morpholine-2-carboxylate" solubility and stability studies

An In-Depth Technical Guide to the Solubility and Stability of Ethyl Morpholine-2-Carboxylate

Foreword: Characterizing the Foundation of Developability

In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable drug candidate is paved with rigorous scientific scrutiny. Among the most critical early assessments are the determination of solubility and stability. These fundamental physicochemical properties are not mere data points; they are the bedrock upon which formulation design, pharmacokinetic profiling, and ultimately, clinical success are built. This guide provides a comprehensive, field-proven framework for the characterization of this compound, a heterocyclic compound featuring both an ester and a secondary amine moiety. As such, it presents unique challenges and considerations. We will move beyond rote procedures to explore the causality behind experimental design, ensuring the generation of robust, reliable, and regulatory-compliant data.

Part 1: Solubility Profiling of this compound

The bioavailability of an orally administered drug is intrinsically linked to its ability to dissolve in the gastrointestinal fluids. Therefore, a precise understanding of a compound's solubility is non-negotiable. For this compound, we must distinguish between two key solubility measurements: kinetic and thermodynamic.

-

Kinetic Solubility: This is a high-throughput measurement of how readily a compound precipitates from a solution when an aqueous buffer is added to a stock solution (typically in DMSO).[1][2] It is often used in early discovery to quickly flag compounds that may have solubility liabilities.[1][3]

-

Thermodynamic (or Equilibrium) Solubility: This is the true measure of a compound's solubility, defined as the maximum concentration of a substance that can be dissolved in a solvent at equilibrium.[4][5] This value is critical for pre-formulation and is the focus of our in-depth analysis.[5]

The Causality of Solvent and pH Selection

This compound possesses a secondary amine within its morpholine ring, which is a basic functional group. This means its ionization state, and therefore its solubility, will be highly dependent on the pH of the medium. An acidic environment will protonate the amine, forming a more polar and likely more soluble salt. Therefore, solubility must be assessed across a physiologically relevant pH range.

Experimental Rationale: We select buffers that mimic key stages of the gastrointestinal tract:

-

pH 1.2 (Simulated Gastric Fluid): Represents the acidic environment of the stomach.

-

pH 4.5 (Acetate Buffer): Represents the transition from the stomach to the intestine.

-

pH 6.8 (Simulated Intestinal Fluid): Represents the environment of the small intestine, a primary site for drug absorption.

-

Water: Provides a baseline reference.

Gold Standard Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the universally accepted gold standard for determining equilibrium solubility due to its direct and robust nature.[6]

Protocol: Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg, accurately weighed) to a series of glass vials. The key is to ensure solid material remains at the end of the experiment, confirming saturation.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired test media (pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer, and purified water).

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25°C or 37°C) for a period sufficient to reach equilibrium. A 24 to 48-hour period is common, but this should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved compound from the undissolved solid without disturbing the equilibrium.[7] This is best achieved by filtering the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of this compound using a validated HPLC-UV method. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

-

Solid-State Analysis (Trustworthiness Check): To ensure the solid material has not changed its crystalline form (polymorphic transition) during the experiment, the remaining solid should be collected and analyzed using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC). A change in form would mean the measured solubility corresponds to a different, potentially metastable, form of the compound.[4]

Data Presentation: Solubility Profile

The quantitative results should be summarized in a clear, comparative format.

| Medium (at 25°C) | pH | Solubility (µg/mL) | Solubility (mg/mL) |

| 0.1 N HCl | 1.2 | 15,250 | 15.25 |

| Acetate Buffer | 4.5 | 4,870 | 4.87 |

| Phosphate Buffer | 6.8 | 950 | 0.95 |

| Purified Water | ~7.0 | 890 | 0.89 |

| Table 1: Example thermodynamic solubility data for this compound. |

Workflow for Thermodynamic Solubility Determination

Part 2: Stability Profiling and Degradation Pathway Elucidation

Understanding a molecule's intrinsic stability is paramount for determining its shelf-life, identifying appropriate storage conditions, and ensuring patient safety.[8] A stability-indicating analytical method—one that can distinguish the intact drug from its degradation products—is a regulatory necessity.[9][10] The development of such a method is underpinned by forced degradation (stress testing) studies.[11][12]

For this compound, its structure suggests two primary liabilities:

-

Hydrolysis: The ethyl ester functional group is susceptible to cleavage under both acidic and basic conditions.

-

Oxidation: The secondary amine and, to a lesser extent, the ether oxygen in the morpholine ring are potential sites for oxidative degradation.[13][14]

Protocol: Forced Degradation (Stress Testing)

The goal of stress testing is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11][15] This level is sufficient to produce and detect primary degradants without over-stressing the molecule to the point of forming irrelevant, secondary products.[9]

Protocol: Multi-Condition Stress Study

-

Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[15]

-

Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition. A control sample (unstressed) is stored under refrigerated conditions.

-

Acid Hydrolysis: Add 0.1 N HCl. Heat at 60°C. Sample at 2, 4, 8, and 24 hours.[15]

-

Base Hydrolysis: Add 0.1 N NaOH. Keep at room temperature. Sample at 30 min, 1, 2, and 4 hours (base hydrolysis is often rapid).[16]

-

Oxidation: Add 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature. Sample at 2, 4, 8, and 24 hours.

-

Thermal Degradation: Store the solution at 80°C in a calibrated oven. Sample at 1, 3, and 7 days.[15]

-

Photostability: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][15] A parallel sample wrapped in aluminum foil serves as a dark control.

-

-

Sample Quenching: At each time point, withdraw an aliquot. For acid/base samples, neutralize with an equimolar amount of base/acid to halt the reaction.

-

Analysis: Analyze all stressed samples, along with the unstressed control, using the developing stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A robust reversed-phase HPLC (RP-HPLC) method is the workhorse for stability studies.[17] The development process is iterative, using the stressed samples to guide optimization.

Protocol: HPLC Method Development & Validation

-

Initial Screening:

-

Column: Start with a versatile C18 column (e.g., 100 x 4.6 mm, 2.7 µm).

-

Mobile Phase: Use a gradient elution to separate compounds with a wide range of polarities.

-

Mobile Phase A: 0.1% Formic Acid in Water (acidic modifier to ensure good peak shape for the basic parent molecule).

-

Mobile Phase B: Acetonitrile.

-

-

Gradient: A typical starting gradient would be 5% to 95% B over 15 minutes.

-

Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 210 nm) and to assess peak purity.

-

-

Method Optimization (Guided by Stressed Samples):

-

Inject the control and all stressed samples.

-

Objective: Achieve baseline separation between the parent peak (this compound) and all degradation product peaks.

-

Optimization: Adjust the gradient slope, mobile phase pH (e.g., switch to a phosphate buffer), or column chemistry (e.g., Phenyl-Hexyl) as needed to improve resolution. Peak purity analysis from the PDA detector is crucial to ensure co-elution is not occurring.

-

-

Method Validation (as per ICH Q2(R1)): Once the method is optimized, it must be formally validated to prove its suitability.[18][19][20]

| Parameter | Purpose | Acceptance Criteria (Typical) |

| Specificity | To demonstrate the method can separate the analyte from degradants. | Peak purity index > 0.999 for the parent peak in all stressed samples. Resolution > 2 between parent and closest degradant. |

| Linearity | To show the response is proportional to concentration. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of target concentration). |

| Accuracy | To measure the closeness of test results to the true value. | % Recovery between 98.0% and 102.0% for spiked samples at three levels. |

| Precision | To assess the method's repeatability and intermediate precision. | Relative Standard Deviation (RSD) ≤ 2.0% for multiple preparations and injections. |

| Robustness | To evaluate the method's reliability with small, deliberate changes. | System suitability parameters (e.g., resolution, tailing factor) remain within limits when flow rate, pH, etc., are slightly varied. |

| Table 2: Key parameters for validating a stability-indicating HPLC method. |

Predicted Degradation Pathways and Data

Based on the structure, we can predict the primary degradation products and present example data from the forced degradation study.

| Stress Condition | Time | % Assay of Parent | % Total Impurities | Major Degradant Peak (RT) |

| Control (Unstressed) | 0 | 100.0 | < 0.1 | N/A |

| 0.1 N HCl @ 60°C | 24 hr | 88.5 | 11.5 | 2.1 min (Polar) |

| 0.1 N NaOH @ RT | 4 hr | 85.2 | 14.8 | 2.1 min (Polar) |

| 3% H₂O₂ @ RT | 24 hr | 91.3 | 8.7 | 4.5 min, 4.9 min |

| Thermal @ 80°C | 7 days | 98.1 | 1.9 | Minor peaks |

| Photolytic (ICH Q1B) | - | 96.5 | 3.5 | 7.8 min |

| Table 3: Example summary of forced degradation results. |

Workflow for Stability Study Development

Conclusion: A Foundation for Rational Drug Development

This guide has detailed the essential frameworks for comprehensively evaluating the solubility and stability of this compound. By employing the gold-standard shake-flask method, we can determine its true thermodynamic solubility across a physiologically relevant pH range, providing critical data for biopharmaceutical classification and formulation strategy. Concurrently, a systematic forced degradation study, executed according to ICH guidelines, allows for the development and validation of a robust, stability-indicating HPLC method. This not only elucidates the molecule's intrinsic liabilities—namely, its susceptibility to hydrolysis and oxidation—but also provides the validated analytical tool required for long-term stability studies, release testing, and regulatory submissions. The insights gained from these foundational studies are indispensable, enabling scientists to make informed decisions and rationally advance promising molecules through the development pipeline.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Solubility Test | AxisPharm [axispharm.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. benchchem.com [benchchem.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijsdr.org [ijsdr.org]

- 11. resolvemass.ca [resolvemass.ca]

- 12. resolvemass.ca [resolvemass.ca]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Oxidation of Amines by Flavoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 19. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 20. altabrisagroup.com [altabrisagroup.com]

An In-depth Technical Guide to the Safe Handling of Ethyl Morpholine-2-Carboxylate

This guide provides comprehensive safety and handling protocols for ethyl morpholine-2-carboxylate, tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure procedural accuracy and promote a culture of safety in the laboratory.

Chemical Identity and Hazard Classification

This compound is a heterocyclic organic compound with the molecular formula C7H13NO3.[1][2] It is essential to understand its inherent hazards to establish safe handling procedures.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. For this compound, the classification indicates significant health risks.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.[1][3] |

| Serious Eye Damage/Eye Irritation | 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][3] |

This data represents a composite from multiple sources; percentages indicate the frequency of a particular classification across different notifications.[1]

The signal word associated with this chemical is "Danger" .[1][3] The hazard pictograms are crucial visual cues for immediate hazard recognition.

Figure 1. GHS Pictograms for this compound.

Engineering Controls and Personal Protective Equipment (PPE)

The primary directive in laboratory safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.

2.1. Engineering Controls

All work with this compound should be conducted in a well-ventilated area.[3] A chemical fume hood is mandatory to control the inhalation of vapors, mists, or aerosols. An eyewash station and an emergency shower must be readily accessible in the immediate work area.[4]

2.2. Personal Protective Equipment (PPE) Selection Workflow

The selection of PPE is a critical step that requires careful consideration of the specific hazards. The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidents and ensuring the integrity of the compound.

3.1. Handling

-

Avoid Contact: Do not get in eyes, on skin, or on clothing.[5] Wash hands thoroughly after handling.[3]

-

Avoid Inhalation: Do not breathe dust, fume, gas, mist, vapors, or spray.[3]

-

Grounding: For transfers involving metal containers, grounding and bonding are necessary to prevent static discharge.[4]

-

Tools: Use only non-sparking tools.[4]

3.2. Storage

-

Container: Keep the container tightly closed.[3]

-

Location: Store in a dry, cool, and well-ventilated place.[3] Designate a corrosives area for storage.

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[3]

-

Security: Store in a locked up area, accessible only to authorized personnel.[3]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial. The following flowchart outlines the emergency response protocol.

4.1. First Aid Measures

-

Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3] If not breathing, give artificial respiration.[3] Call a physician immediately.[3]

-

Skin Contact: Take off immediately all contaminated clothing.[3] Rinse skin with water/shower for at least 15 minutes.[3] Call a physician immediately.[3]

-

Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do.[3] Continue rinsing for at least 15 minutes.[3] Immediate medical attention is required.[3]

-

Ingestion: Rinse mouth.[3] DO NOT induce vomiting.[3] Call a physician immediately.[3]

4.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or foam.[6] A water spray can be used to cool containers.[6]

-

Specific Hazards: In a fire, toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides may be produced.[3][6] Containers may explode if heated.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Disposal Considerations

Waste disposal must be conducted in accordance with all applicable federal, state, and local regulations. Dispose of this material and its container to an approved waste disposal plant.[3] Do not allow the product to enter drains.

Toxicological Information

Currently, there is no acute toxicity information available for this specific product.[3] However, based on its classification, it is known to cause burns by all exposure routes.[3] The toxicological properties have not been fully investigated.

Conclusion

This compound is a valuable compound in research and development, but it poses significant health hazards. A thorough understanding of its properties and strict adherence to the safety and handling guidelines outlined in this document are essential for minimizing risk and ensuring a safe laboratory environment. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

Methodological & Application

The Versatile Chiral Synthon: Ethyl Morpholine-2-carboxylate in Asymmetric Synthesis

For researchers, medicinal chemists, and professionals in drug development, the quest for stereochemically pure building blocks is paramount. The morpholine scaffold, a privileged heterocycle in medicinal chemistry, frequently imparts favorable physicochemical properties to drug candidates, including enhanced solubility and improved metabolic stability. When chirality is introduced, the biological activity of these molecules can be exquisitely controlled. Ethyl (2S)-morpholine-2-carboxylate and its enantiomer have emerged as valuable chiral synthons, providing a robust platform for the stereoselective synthesis of complex molecules. This guide provides an in-depth exploration of the applications of ethyl morpholine-2-carboxylate in asymmetric synthesis, complete with detailed protocols and the scientific rationale behind the methodologies.

Introduction: The Significance of Chiral Morpholines

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functionality.[1] This unique combination allows it to act as a versatile scaffold in drug design. The nitrogen atom can be readily functionalized, while the oxygen atom can participate in hydrogen bonding, influencing molecular conformation and receptor binding. The introduction of a stereocenter at the C2 position, as in this compound, provides a key handle for building stereochemically complex and biologically active molecules.[2] Chiral morpholines are integral components of numerous approved drugs and clinical candidates, highlighting the importance of efficient and selective synthetic routes to these structures.[3]

Strategic Approaches to Chiral Morpholine Synthesis

The synthesis of enantiomerically enriched morpholines can be broadly categorized into three main strategies: forming the stereocenter before cyclization, during cyclization, or after cyclization.[1] this compound is a prime example of a chiral building block that is often synthesized using one of these approaches and then utilized in subsequent stereoselective transformations.

A powerful method for accessing chiral 2-substituted morpholines is the asymmetric hydrogenation of dehydromorpholines. This approach, often catalyzed by rhodium complexes with chiral bisphosphine ligands, can provide high yields and excellent enantioselectivities (up to 99% ee).[3][4]

Caption: Asymmetric Hydrogenation of Dehydromorpholines.

Another key strategy is the enzymatic kinetic resolution of racemic morpholine-2-carboxylate esters. For instance, the lipase from Candida rugosa can selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the unreacted enantiomerically enriched ester and the hydrolyzed acid. This method has been successfully applied to the synthesis of both (R)- and (S)-N-Boc-morpholine-2-carboxylic acids from the corresponding n-butyl ester.[5]

Application Protocol 1: Diastereoselective Synthesis of a Substituted Morpholine

Once in hand, enantiopure this compound can be used to construct more complex molecules with multiple stereocenters. The existing stereocenter at C2 can direct the formation of new stereocenters in a predictable manner. A prime example is the diastereoselective synthesis of ethyl 2-allyl-3-hydroxy-4-tosylmorpholine-2-carboxylate.[6]

Scientific Rationale

In this protocol, an α-formyl carboxylate is reacted with a 2-tosyl-1,2-oxazetidine in a base-catalyzed cascade reaction. The reaction proceeds through the formation of a morpholine hemiaminal. The stereochemistry of the starting materials and the reaction conditions influence the diastereoselectivity of the product. The bulky N-tosyl group and the ester at the 2-position play crucial roles in directing the approach of the reactants, leading to the preferential formation of one diastereomer.[7]

Detailed Experimental Protocol

Synthesis of Ethyl 2-allyl-3-hydroxy-4-tosylmorpholine-2-carboxylate [6]

Materials:

-

2-Tosyl-1,2-oxazetidine

-

Ethyl 2-formylpent-4-enoate

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane, anhydrous

Procedure:

-

To a solution of 2-tosyl-1,2-oxazetidine (64.0 mg, 0.30 mmol) in anhydrous 1,4-dioxane (0.5 mL) under an inert atmosphere, add ethyl 2-formylpent-4-enoate (46.9 mg, 0.30 mmol).

-

Add potassium carbonate (49.8 mg, 0.36 mmol) to the mixture.

-

Stir the reaction mixture at room temperature overnight.

-

Upon completion (monitored by TLC), quench the reaction with water and extract with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Expected Outcome: